N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide

Catalog No.
S7814299
CAS No.
M.F
C13H14BrNO3
M. Wt
312.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran...

Product Name

N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

InChI

InChI=1S/C13H14BrNO3/c1-8-6-11(9(2)17-8)13(16)15(3)7-10-4-5-12(14)18-10/h4-6H,7H2,1-3H3

InChI Key

SVHBZCMUDNULMA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(=O)N(C)CC2=CC=C(O2)Br

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C)CC2=CC=C(O2)Br
N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide (hereafter referred to as BTFC) is a chemical compound belonging to the furan carboxamide class. BTFC is a synthetic compound obtained through a reaction between 5-bromofurfural and 3-(trimethylsilyl) acrylamide. The compound was first reported by E. J. Corey and co-workers in 2001 as part of a study aimed at developing a new class of anti-tumor agents.
BTFC is a yellow powder with a molecular weight of 351.31 g/mol and a molecular formula of C16H20BrNO2. It is sparingly soluble in water but readily dissolves in organic solvents such as DMSO, DMF, and ethanol. The melting point of BTFC is 154-157°C. BTFC is highly reactive due to the presence of the furan ring and the carbonyl group. It undergoes hydrolysis in acidic and basic conditions.
BTFC can be synthesized through a reaction between 5-bromofurfural and 3-(trimethylsilyl) acrylamide. The reaction produces a mixture of diastereomers, which can be separated through column chromatography. The stereoisomers of BTFC have different conformations that lead to different biological activities. Characterization of BTFC can be done through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
The properties of BTFC can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). HPLC is a widely used technique for analyzing compounds in complex mixtures. GC-MS is used to determine the purity and identity of a compound. TLC is a relatively simple technique used for separating and identifying components in a mixture.
BTFC has been found to exhibit potent anticancer activity against various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the proteasome, a cellular machinery that is involved in the degradation of proteins. BTFC has also been shown to inhibit the proliferation of human vascular endothelial cells, a crucial step in tumor angiogenesis (formation of new blood vessels).
BTFC has shown low toxicity in various in vitro and in vivo studies. In a study by Jiang et al, the LD50 (the dose that is lethal to 50% of the animals) of BTFC was found to be greater than 2,000 mg/kg in mice. No significant toxicity was observed in rats treated with BTFC at doses ranging from 10 to 500 mg/kg/day for 14 days. However, the safety of BTFC in humans has not been extensively studied.
BTFC has been used in various scientific experiments as a tool compound for studying the proteasome pathway. It has also been used as a lead compound for developing new cancer therapeutics. Recently, BTFC has been shown to enhance the efficacy of existing anticancer drugs such as bortezomib by inhibiting bortezomib-induced oxidative stress.
Currently, research on BTFC is focused on developing more potent and selective proteasome inhibitors for cancer therapy. Efforts are also being made to identify the mechanism of action of BTFC and its metabolism in the human body. Additionally, research is being done on the potential use of BTFC in other diseases such as Alzheimer’s disease and Parkinson’s disease.
The potential applications of BTFC are not limited to cancer therapy. It has been shown to exhibit anti-inflammatory activity in animal models, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the ability of BTFC to inhibit angiogenesis suggests its potential use in treating diseases such as macular degeneration and diabetic retinopathy.
Despite the promising biological activities of BTFC, its clinical development has been limited by its poor solubility and metabolic instability. Strategies to improve the solubility and stability of BTFC are currently being explored. Future research on BTFC should focus on developing new and more effective synthesis routes to improve its yield and purity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

311.01571 g/mol

Monoisotopic Mass

311.01571 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types